![molecular formula C10H11BrN2O B2538218 5-Bromo-2-[(2-methoxyethyl)amino]benzonitrile CAS No. 1550057-91-4](/img/structure/B2538218.png)

5-Bromo-2-[(2-methoxyethyl)amino]benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

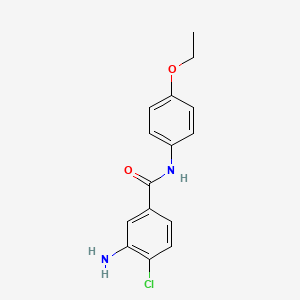

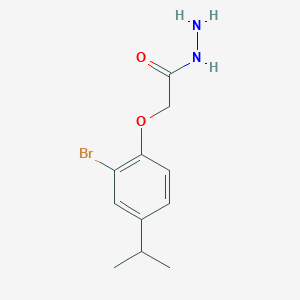

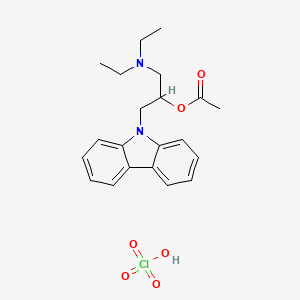

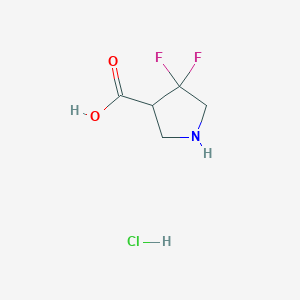

The compound 5-Bromo-2-[(2-methoxyethyl)amino]benzonitrile is a chemical entity that has been the subject of various synthetic and analytical studies. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the synthesis, molecular structure, and reactivity of similar brominated and methoxy-functionalized aromatic compounds.

Synthesis Analysis

The synthesis of related compounds involves nucleophilic substitution reactions and transformations of brominated precursors. For instance, the synthesis of 2-aminopentanedinitriles from 2-(bromomethyl)aziridines involves treatment with potassium cyanide, leading to ring opening and subsequent transformations into other nitrogen-containing heterocycles . Similarly, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid demonstrates the use of brominated pyridine derivatives and nucleophilic substitution reactions to introduce methoxy and amino groups . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated and methoxy-functionalized aromatic compounds can be elucidated using spectroscopic techniques and computational methods. For example, the study of 5-bromo-7-methoxy-1-methyl-1H-benzoimidazole provides insights into the crystal and molecular structure using X-ray diffraction and various spectroscopic methods, complemented by density functional theory (DFT) computations . These techniques could be applied to determine the molecular structure of this compound and to understand the nature of its intermolecular interactions.

Chemical Reactions Analysis

The reactivity of brominated aromatic compounds is often explored through their ability to undergo nucleophilic substitution reactions. The reaction of 4-bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole with nucleophiles to yield various substituted derivatives is an example of such reactivity . Additionally, the transformation of bromoethyl-containing heterocycles into different nitrogen-containing rings demonstrates the versatility of brominated intermediates in chemical synthesis . These studies suggest that this compound could also participate in nucleophilic substitution reactions, potentially leading to a variety of functionalized derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated and methoxy-functionalized compounds are influenced by their molecular structure and the nature of their substituents. For instance, the formation of hydrogen bonds and other intermolecular interactions can affect the compound's stability and solubility, as observed in the study of 5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone . The synthesis and characterization of 3,4-dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol also provide insights into the regioselective demethylation of aryl methyl ethers, which could be relevant for modifying the methoxy groups in this compound .

Scientific Research Applications

Chemical Synthesis and Applications

Practical Synthesis of Related Compounds : A study by Qiu et al. (2009) discusses the synthesis of 2-Fluoro-4-bromobiphenyl, a compound with similar bromination chemistry. The study highlights challenges in synthesis and proposes a practical method, emphasizing the relevance of such compounds in manufacturing materials like flurbiprofen. This indicates the significance of brominated compounds in industrial applications and pharmaceuticals, which may extend to the synthesis and application of 5-Bromo-2-[(2-methoxyethyl)amino]benzonitrile (Qiu, Gu, Zhang, & Xu, 2009).

Pharmacological Properties of Similar Compounds : Although focusing on metoclopramide, a study by Pinder et al. (2012) discusses the pharmacological properties of a compound with a methoxy and amino group, similar to this compound. The review details the diagnostic and therapeutic uses of such compounds, hinting at the potential pharmacological relevance of structurally similar compounds (Pinder, Brogden, Sawyer, Speight, & Avery, 2012).

Potential in Polymer and Functional Material Production : Chernyshev et al. (2017) discuss the conversion of plant biomass into furan derivatives and the potential use of these compounds in producing a wide range of materials, including polymers, fuels, and chemicals. This indicates the importance of structural moieties similar to those in this compound in the development of new materials and the chemical industry at large (Chernyshev, Kravchenko, & Ananikov, 2017).

Antimicrobial Applications of Structural Analogues : Hiremathad et al. (2015) provide an overview of benzofuran and its derivatives, discussing their wide range of biological and pharmacological applications, particularly in antimicrobial therapy. Given the structural similarity, insights from this study might be extrapolated to the antimicrobial potential of this compound (Hiremathad et al., 2015).

Safety and Hazards

properties

IUPAC Name |

5-bromo-2-(2-methoxyethylamino)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c1-14-5-4-13-10-3-2-9(11)6-8(10)7-12/h2-3,6,13H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMMQFJGQCJEXGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=C(C=C(C=C1)Br)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-fluorophenyl)ethanone](/img/structure/B2538136.png)

![6-(Pyrazin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2538144.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2538146.png)

![5-(2-chlorobenzyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2538147.png)

![(E)-ethyl 2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-5-nitrothiophene-3-carboxylate](/img/structure/B2538158.png)